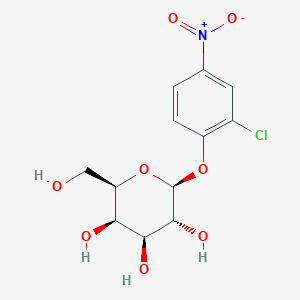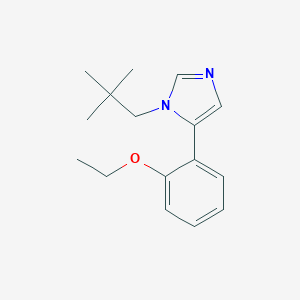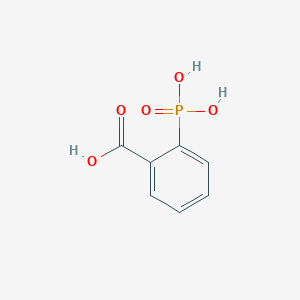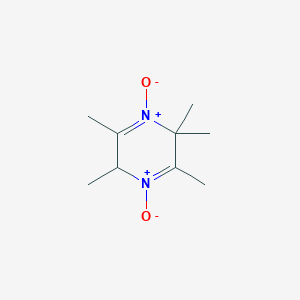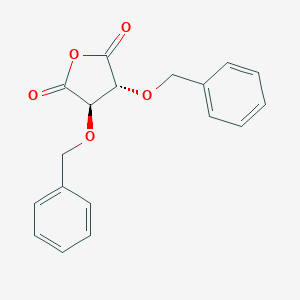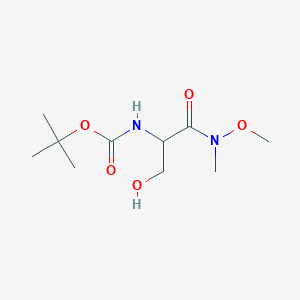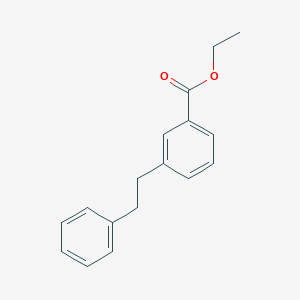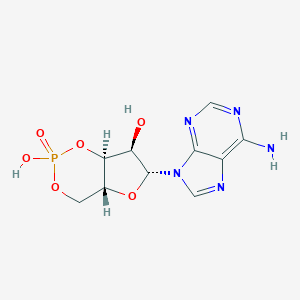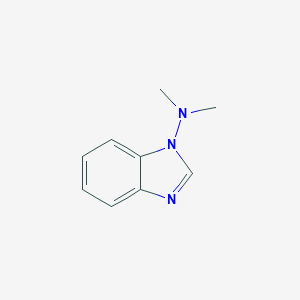
1,2,3,4,5,6,7,8-Octahydro-4-methyl-9H-cyclopenta(b)quinolin-9-amine monohydriodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,6,7,8-Octahydro-4-methyl-9H-cyclopenta(b)quinolin-9-amine monohydriodide, also known as O-2050, is a synthetic compound that belongs to the class of opioids. Opioids are a class of drugs that are used for pain management, and O-2050 is a relatively new compound that has gained attention due to its potential as a painkiller.
Mécanisme D'action
1,2,3,4,5,6,7,8-Octahydro-4-methyl-9H-cyclopenta(b)quinolin-9-amine monohydriodide acts on the mu-opioid receptor in the brain and spinal cord, which is responsible for pain perception. It binds to the receptor and activates it, leading to the release of endogenous opioids such as endorphins. This results in the reduction of pain perception.
Biochemical and Physiological Effects:
This compound has been found to be effective in reducing pain in animal studies. It has also been found to have anti-inflammatory effects. However, it can cause respiratory depression, which is a common side effect of opioids.
Avantages Et Limitations Des Expériences En Laboratoire
1,2,3,4,5,6,7,8-Octahydro-4-methyl-9H-cyclopenta(b)quinolin-9-amine monohydriodide is a relatively new compound, and its advantages and limitations for lab experiments are still being studied. However, it has been found to be effective in reducing pain without causing significant side effects in animal studies.
Orientations Futures
There are several future directions for the study of 1,2,3,4,5,6,7,8-Octahydro-4-methyl-9H-cyclopenta(b)quinolin-9-amine monohydriodide. One direction is to study its potential as a painkiller in humans. Another direction is to study its potential as an anti-inflammatory agent. Additionally, the side effects of this compound need to be studied further to determine its safety for human use. Finally, the potential for addiction and abuse of this compound needs to be studied to determine its potential for abuse.
Méthodes De Synthèse
The synthesis method of 1,2,3,4,5,6,7,8-Octahydro-4-methyl-9H-cyclopenta(b)quinolin-9-amine monohydriodide involves the reaction of 4-methylcyclohexanone with a mixture of ammonium acetate and acetic anhydride. This reaction produces 4-methyl-2-cyclohexenone, which is then reacted with aniline and sodium borohydride to produce this compound. The final product is obtained as a monohydrate salt with iodide.
Applications De Recherche Scientifique
1,2,3,4,5,6,7,8-Octahydro-4-methyl-9H-cyclopenta(b)quinolin-9-amine monohydriodide has been studied for its potential as a painkiller. In animal studies, it has been found to be effective in reducing pain without causing significant side effects. It has also been studied for its potential as an anti-inflammatory agent.
Propriétés
Numéro CAS |
125080-90-2 |
|---|---|
Formule moléculaire |
C13H19IN2 |
Poids moléculaire |
330.21 g/mol |
Nom IUPAC |
4-methyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-imine;hydroiodide |
InChI |
InChI=1S/C13H18N2.HI/c1-15-11-7-3-2-5-9(11)13(14)10-6-4-8-12(10)15;/h14H,2-8H2,1H3;1H |
Clé InChI |
WWJMVYZSUNBAIV-UHFFFAOYSA-N |
SMILES |
CN1C2=C(CCCC2)C(=N)C3=C1CCC3.I |
SMILES canonique |
CN1C2=C(CCCC2)C(=N)C3=C1CCC3.I |
Synonymes |
4-Methyl-9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta(b)quinoline iodid e |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



